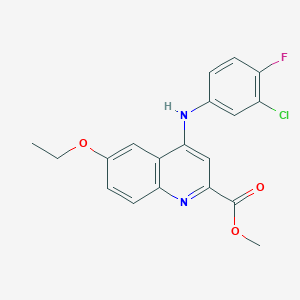

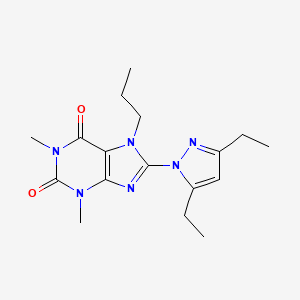

![molecular formula C24H24N4O4S B2400519 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888430-40-8](/img/structure/B2400519.png)

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Thiophene Analogues in Carcinogenicity Studies

Studies on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl offer insights into the carcinogenic potential of structurally related compounds. These analogues have been synthesized and evaluated for potential carcinogenicity, utilizing assays such as the Salmonella reverse-mutation assay and cell-transformation assay. The findings suggest a nuanced understanding of the potential carcinogenicity of these compounds, emphasizing the importance of in vitro predictions for new, structurally novel compounds (Ashby et al., 1978).

Biological Effects of Acetamide and Derivatives

Another domain of interest involves the biological effects of compounds like acetamide and its derivatives. A comprehensive review of these compounds outlines their commercial importance and the varied biological responses they elicit, including their toxicological profiles. This review highlights the need for updated information on these substances due to their continued relevance in scientific research (Kennedy, 2001).

Synthesis and Applications of Pyrimidoquinolines

Research on the synthesis of pyrimidoquinolines and their thio analogues, starting from barbituric acid derivatives, demonstrates the potential of these compounds in generating biologically active molecules. These studies not only provide a pathway to new derivatives but also highlight the therapeutic importance of such compounds, reflecting on the ongoing interest in synthesizing and studying heterocyclic compounds for various applications (Nandha Kumar et al., 2001).

Advanced Oxidation Processes for Compound Degradation

Advanced oxidation processes (AOPs) are explored for the degradation of compounds like acetaminophen, highlighting the generation of by-products and their biotoxicity. Such studies are crucial for understanding the environmental impact of pharmaceutical compounds and their derivatives. The research emphasizes the need for effective degradation methods to mitigate potential ecological threats posed by these substances (Qutob et al., 2022).

Wirkmechanismus

Target of Action

The primary target of this compound is the S1P1 receptor . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to the bioactive lipid sphingosine-1-phosphate.

Mode of Action

This compound acts as an agonist of the S1P1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the S1P1 receptor, this compound initiates a series of biochemical reactions within the cell.

Result of Action

The activation of the S1P1 receptor by this compound can have various molecular and cellular effects. For instance, it can modulate immune response and inflammation, which may be beneficial in the treatment of autoimmune and inflammatory disorders .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-31-19-11-5-4-10-18(19)28-23(30)22-21(16-8-2-3-9-17(16)26-22)27-24(28)33-14-20(29)25-13-15-7-6-12-32-15/h2-5,8-11,15,26H,6-7,12-14H2,1H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOQODMKRYZLCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

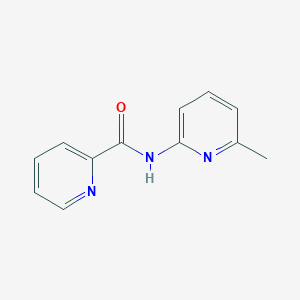

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide](/img/structure/B2400438.png)

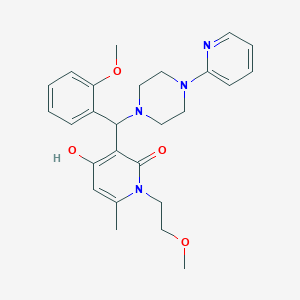

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)

![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2400447.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2400448.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400449.png)

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2400457.png)